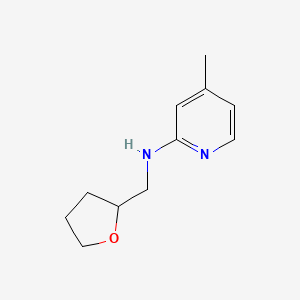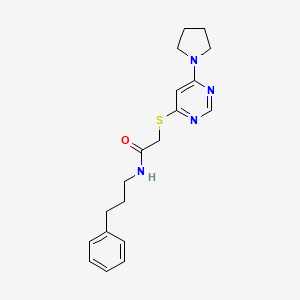![molecular formula C23H20N4O3 B2354946 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-12-3](/img/structure/B2354946.png)
2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrano[3,2-c]pyridine ring, an amine group, a nitrile group, and a methoxyphenyl group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrano[3,2-c]pyridine ring, which is a fused ring system, would likely play a significant role in its three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and amine groups could impact its solubility in different solvents .Applications De Recherche Scientifique
Structural and Chemical Analysis
Synthesis and Structural Analysis : The synthesis and structural analysis of closely related compounds, like 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2,3-d] pyrazolo[3,4-b] pyridine-3-carbonitrile, have been documented. Such studies involve detailed X-ray crystallography to determine the crystal structure and highlight the significance of intermolecular hydrogen bonding interactions in stabilizing the crystal packing (Ganapathy et al., 2015).
Catalytic Applications : Research on similar compounds has explored their potential use as catalysts in synthetic chemistry. For example, nano-sized catalysts derived from pyranopyrimidine derivatives have shown efficacy in facilitating the synthesis of 1-(α-Aminoalkyl)-2-naphthols, demonstrating the compound's versatility in organic synthesis (Goudarziafshar et al., 2021).
Applications in Materials Science
Optical and Electronic Properties : Studies on pyrazolo[4,3-b] pyridine derivatives have investigated their thermal stability, polycrystalline structure, and optical properties, revealing potential applications in electronic devices due to their rectification behavior and photovoltaic properties (El-Menyawy et al., 2019).
Corrosion Inhibition : Pyrazolo[3,4-b]pyridines have also been synthesized and tested as corrosion inhibitors for mild steel in acidic environments, displaying significant inhibition efficiencies. This suggests their potential utility in protecting industrial materials from corrosive damage (Dandia et al., 2013).
Pharmacological Potential
Neurotropic Activity : The synthesis and pharmacological evaluation of diamino derivatives of pyrano[3,4-c]pyridines have shown that these compounds possess neurotropic properties, indicating potential applications in the development of treatments for neurological disorders (Paronikyan et al., 2016).
Antimicrobial Activity : Further studies on derivatives of pyrano[3,4-c]pyridines have explored their antimicrobial efficacy, with some compounds exhibiting pronounced antitubercular and antimicrobial activities against various bacterial and fungal strains (Kamdar et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-14-10-19-21(23(28)27(14)13-16-7-3-4-9-26-16)20(18(12-24)22(25)30-19)15-6-5-8-17(11-15)29-2/h3-11,20H,13,25H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFPJOADUOAWIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)N1CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)







![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)benzonitrile](/img/structure/B2354878.png)


![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)
![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)
![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)